- Assembly of Primary (Hetero)Arylamines via CuI/Oxalic Diamide-Catalyzed Coupling of Aryl Chlorides and Ammonia, Organic Letters, 2015, 17(23), 5934-5937

Cas no 957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide)

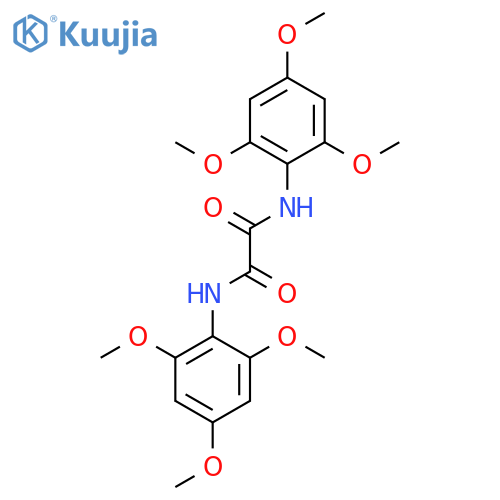

957476-07-2 structure

Produktname:N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

CAS-Nr.:957476-07-2

MF:C20H24N2O8

MW:420.413166046143

MDL:MFCD30491289

CID:4661928

PubChem ID:126500457

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N1,N2-bis(2,4,6-trimethoxyphenyl)oxalamide

- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide

- BTMPO

- N,N'-bis(2,4,6-trimethoxyphenyl)oxamide

- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide (ACI)

- N,N′-Bis(2,4,6-trimethoxyphenyl)oxalamide

- 957476-07-2

- N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide

- SY078567

- AT10822

- CS-0128765

- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)

- SCHEMBL18415560

- AKOS037652138

- MFCD30491289

- EN300-22125240

-

- MDL: MFCD30491289

- Inchi: 1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24)

- InChI-Schlüssel: NGVJMONAWAGMOA-UHFFFAOYSA-N

- Lächelt: O(C)C1C=C(C=C(C=1NC(C(NC1C(=CC(=CC=1OC)OC)OC)=O)=O)OC)OC

Berechnete Eigenschaften

- Genaue Masse: 420.15326573 g/mol

- Monoisotopenmasse: 420.15326573 g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 8

- Schwere Atomanzahl: 30

- Anzahl drehbarer Bindungen: 8

- Komplexität: 487

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.2

- Topologische Polaroberfläche: 114

- Molekulargewicht: 420.4

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1211807-5g |

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |

957476-07-2 | 95% | 5g |

$400 | 2024-07-23 | |

| Enamine | EN300-22125240-10.0g |

N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |

957476-07-2 | 95% | 10g |

$5837.0 | 2023-05-31 | |

| Ambeed | A1246501-250mg |

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |

957476-07-2 | 97% HPLC | 250mg |

$31.0 | 2025-02-19 | |

| eNovation Chemicals LLC | D623315-5g |

Ethanediamide,N1,N2-bis(2,4,6-trimethoxyphenyl) |

957476-07-2 | 98% | 5g |

$465 | 2024-08-03 | |

| Enamine | EN300-22125240-5g |

N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |

957476-07-2 | 95% | 5g |

$3935.0 | 2023-09-16 | |

| Aaron | AR01FPR0-1g |

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |

957476-07-2 | 98% | 1g |

$52.00 | 2025-02-10 | |

| 1PlusChem | 1P01FPIO-100mg |

N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |

957476-07-2 | 97% HPLC | 100mg |

$20.00 | 2024-04-19 | |

| 1PlusChem | 1P01FPIO-5g |

N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |

957476-07-2 | 97% HPLC | 5g |

$332.00 | 2023-12-15 | |

| Aaron | AR01FPR0-25g |

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |

957476-07-2 | 98% | 25g |

$808.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2603-5g |

N,N'-bis(2,4,6-trimethoxyphenyl)oxamide |

957476-07-2 | 97% | 5g |

¥2830.0 | 2024-04-15 |

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Referenz

- CuI/Oxalamide Catalyzed Couplings of (Hetero)aryl Chlorides and Phenols for Diaryl Ether Formation, Angewandte Chemie, 2016, 55(21), 6211-6215

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Referenz

- Co-catalytic borinate enables air-tolerant copper/oxalamide catalysis for cost-effective hydroxylation of aryl bromides, Tetrahedron Letters, 2023, 123,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; cooled; 2 h, rt

Referenz

- Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers, Organic Letters, 2017, 19(11), 2809-2812

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt

Referenz

- Preparation method of benzimidazole compound in disinfectant and pesticide, China, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 17 h, rt

Referenz

- Reagent Design and Ligand Evolution for the Development of a Mild Copper-Catalyzed Hydroxylation Reaction, Organic Letters, 2017, 19(11), 3033-3036

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referenz

- CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines, Journal of the American Chemical Society, 2015, 137(37), 11942-11945

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Referenz

- Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides, Organic Letters, 2017, 19(18), 4864-4867

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Referenz

- Decarboxylative C(sp3)-N cross-coupling via synergetic photoredox and copper catalysis, Nature Catalysis, 2018, 1(2), 120-126

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt

Referenz

- Preparation of oxalic acid monoamide ligand compounds for catalysis of coupling reactions, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; overnight, rt

Referenz

- Cyclometalated and Alkoxyphenyl-Substituted Palladium Imidazolin-2-ylidene Complexes. Synthetic, Structural, and Catalytic Studies, Organometallics, 2007, 26(23), 5627-5635

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Raw materials

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Preparation Products

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Verwandte Literatur

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide) Verwandte Produkte

- 1260798-98-8(2-methyl-5-(piperidin-3-yl)phenol)

- 1212221-09-4(4-Sulfonic acid-D-phenylalanine)

- 1805846-96-1(4-Ethoxy-3-nitrophenylpropanal)

- 1203174-03-1(2-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamidobenzamide)

- 1782539-92-7(3-amino-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-ol)

- 2680720-99-2(benzyl N-{2-hydroxy-1-2-(trifluoromethoxy)phenylethyl}carbamate)

- 1040678-26-9(N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide)

- 1849312-93-1({2-Ethoxybicyclo[3.1.0]hexan-2-yl}methanamine)

- 81968-74-3(3-Cyclohexyl-5-phenylimidazolidine-2,4-dione)

- 6064-83-1(2-(Phosphonooxy)benzoic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Reinheit:99%

Menge:5g

Preis ($):274.0

atkchemica

(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung